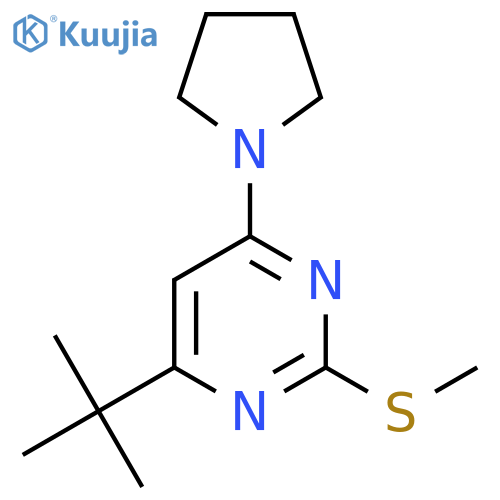

Cas no 2549038-52-8 (4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine)

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-Dimethylethyl)-2-(methylthio)-6-(1-pyrrolidinyl)pyrimidine

- F6791-4969

- AKOS040730692

- 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine

- 2549038-52-8

- 4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine

-

- インチ: 1S/C13H21N3S/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-7-5-6-8-16/h9H,5-8H2,1-4H3

- InChIKey: MVIJVALSCMSFBG-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=NC(=CC(=N1)N1CCCC1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 251.14561886g/mol

- どういたいしつりょう: 251.14561886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 390.5±30.0 °C(Predicted)

- 酸性度係数(pKa): 6.36±0.41(Predicted)

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6791-4969-40mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 40mg |

$210.0 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-5μmol |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-30mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-10μmol |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-1mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-25mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-75mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-2μmol |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-15mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6791-4969-20mg |

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine |

2549038-52-8 | 20mg |

$148.5 | 2023-09-07 |

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報

Introduction to 4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549038-52-8)

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, identified by the CAS number 2549038-52-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This pyrimidine derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The compound’s molecular structure incorporates several key functional groups, including a tert-butyl moiety, a methylsulfanyl substituent, and a pyrrolidin-1-yl group, which collectively contribute to its distinct chemical properties and biological interactions.

The tert-butyl group, positioned at the 4-position of the pyrimidine ring, serves as a steric shield, influencing both the compound’s solubility and its interactions with biological targets. This bulky substituent can modulate binding affinity and selectivity, making it a valuable feature in the design of high-affinity ligands. The methylsulfanyl group at the 2-position introduces a polar interaction capability, enhancing solubility and potentially facilitating hydrogen bonding or ionic interactions with biological partners. Furthermore, the presence of the pyrrolidin-1-yl group at the 6-position introduces a nitrogen-rich heterocycle, which is commonly found in bioactive molecules and can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in therapeutic applications. Pyrimidines are fundamental components of nucleic acids and have been extensively explored as pharmacophores in drug development. The compound 4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549038-52-8) exemplifies this trend, leveraging the inherent versatility of the pyrimidine scaffold to target diverse biological pathways.

In particular, the structural features of this compound have been investigated for their potential in modulating enzyme activity and receptor binding. The tert-butyl group’s steric influence has been studied in contexts where precise spatial orientation is critical for efficacy, such as G-protein coupled receptor (GPCR) modulators. Similarly, the methylsulfanyl moiety has been explored for its ability to enhance metabolic stability while maintaining pharmacological activity. These attributes make the compound a promising candidate for further optimization in drug discovery pipelines.

Recent research has begun to elucidate the mechanistic aspects of how such pyrimidine derivatives interact with biological systems. Computational modeling studies have suggested that the compound’s binding affinity may be influenced by its ability to adopt multiple conformations, allowing it to fit into binding pockets with high specificity. Additionally, spectroscopic techniques have provided insights into how the functional groups contribute to stabilizing interactions with target proteins or nucleic acids.

The synthesis of 4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549038-52-8) represents an example of modern synthetic methodologies employed in medicinal chemistry. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex heterocyclic frameworks like this one. These synthetic strategies not only improve yield but also allow for greater modularity in generating analogues for structure-activity relationship (SAR) studies.

From a therapeutic perspective, this compound has been evaluated in preclinical models for its potential effects on various disease pathways. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in metabolic disorders or inflammatory conditions. While these findings are promising, further investigation is required to fully understand its pharmacological profile and potential clinical applications.

The integration of computational chemistry and high-throughput screening (HTS) has accelerated the process of identifying lead compounds like 4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549038-52-8). By leveraging these technologies, researchers can rapidly assess biological activity across large libraries of compounds, identifying those with optimal properties for further development. This approach has been instrumental in uncovering novel therapeutic agents that might otherwise remain undiscovered through traditional screening methods.

The future direction of research on this compound will likely focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. Advances in understanding drug metabolism and transport have underscored the importance of developing compounds with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Additionally, combination therapies involving multiple targets may enhance therapeutic efficacy while reducing side effects.

In conclusion,4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549038-52-8) represents a compelling example of how structural innovation can drive progress in drug discovery. Its unique combination of functional groups and promising preclinical data make it a valuable asset in ongoing efforts to develop novel therapeutics for human health.

2549038-52-8 (4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine) 関連製品

- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)

- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)

- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)

- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)